molecular formula C20H28N4O B040165 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline CAS No. 122009-54-5

2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline

Cat. No. B040165
M. Wt: 340.5 g/mol
InChI Key: SILQTPIQCRBVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04877790

Procedure details

In 30 ml of N,N-dimethylformamide was suspended 3.6 g of 2-(4-allyl-l-piperazinyl)-4(3H)-quinazolinone obtained in Example 1. With stirring under ice cooling, 3.6 g of pentyl iodide and 0.95 g of sodium hydride (oily, 60 %) were added to the suspension. The mixture was then stirred at 60° C. for 2.5 hours. Ice water (100 ml) was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography [eluted with chloroform/methanol (30:1, v/v)] to give 4.0 g of 2-(4-allyl-l-piperazinyl)-4-pentyloxyquinazoline as a pale yellow oil.
Name
2-(4-allyl-l-piperazinyl)-4(3H)-quinazolinone
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
0.95 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[NH:19][C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]=2)[CH2:6][CH2:5]1)[CH:2]=[CH2:3].[CH2:21](I)[CH2:22][CH2:23][CH2:24][CH3:25].[H-].[Na+]>CN(C)C=O>[CH2:1]([N:4]1[CH2:5][CH2:6][N:7]([C:10]2[N:19]=[C:18]([O:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]=2)[CH2:8][CH2:9]1)[CH:2]=[CH2:3] |f:2.3|

Inputs

Step One
Name
2-(4-allyl-l-piperazinyl)-4(3H)-quinazolinone
Quantity
3.6 g
Type
reactant
Smiles
C(C=C)N1CCN(CC1)C1=NC2=CC=CC=C2C(N1)=O
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
C(CCCC)I
Name
Quantity
0.95 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Ice water
Quantity
100 mL
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
With stirring under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred at 60° C. for 2.5 hours
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
eluted with chloroform/methanol (30:1

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N1CCN(CC1)C1=NC2=CC=CC=C2C(=N1)OCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.